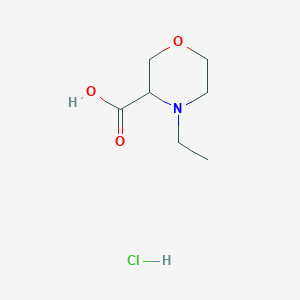

4-Ethylmorpholine-3-carboxylic acid hydrochloride

Description

BenchChem offers high-quality 4-Ethylmorpholine-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylmorpholine-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethylmorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-8-3-4-11-5-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUABYORTPRMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427378-51-5 | |

| Record name | 4-ethylmorpholine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Starting Materials and Synthesis of 4-Ethylmorpholine-3-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylmorpholine-3-carboxylic acid hydrochloride is a substituted morpholine derivative of interest in medicinal chemistry and drug development. The morpholine scaffold is a prevalent structural motif in numerous biologically active compounds, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific substitution pattern of an ethyl group at the 4-position (the nitrogen atom) and a carboxylic acid at the 3-position introduces chirality and a key functional group for further molecular elaboration or for interaction with biological targets. This guide provides a comprehensive overview of a viable synthetic route to (S)-4-Ethylmorpholine-3-carboxylic acid hydrochloride, starting from the readily available chiral building block, L-serine. The discussion emphasizes the chemical logic behind the selection of starting materials and reagents, and provides detailed experimental protocols.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a synthetic strategy centered on the formation of the morpholine ring, followed by functionalization of the nitrogen atom. The chirality at the C3 position can be sourced from a chiral starting material, making L-serine an ideal precursor.

Caption: Retrosynthetic pathway for 4-Ethylmorpholine-3-carboxylic acid hydrochloride.

This approach offers the advantage of establishing the desired stereochemistry early in the synthesis, which is often more efficient than chiral resolution at a later stage.

Synthetic Pathway from L-Serine

The synthesis of (S)-4-Ethylmorpholine-3-carboxylic acid hydrochloride can be accomplished in a multi-step sequence starting from L-serine. This pathway involves the formation of a morpholinone intermediate, which is subsequently reduced and N-ethylated.

Step 1: Synthesis of (S)-5-Oxo-3-morpholinecarboxylic Acid tert-Butyl Ester from L-Serine

The initial steps focus on the construction of the morpholine ring system from L-serine. This involves protection of the carboxylic acid, N-acylation, and intramolecular cyclization. A Chinese patent provides a well-documented procedure for a similar transformation[1].

Reaction Scheme:

Caption: Synthesis of the morpholinone intermediate from L-serine.

Causality of Experimental Choices:

-

Carboxylic Acid Protection: The carboxylic acid of L-serine is first protected as a tert-butyl ester. This is crucial to prevent its participation in unwanted side reactions during the subsequent N-acylation and cyclization steps. The use of tert-butyl acetate with a catalytic amount of perchloric acid is an effective method for this esterification[1].

-

N-Acylation: The amino group of the L-serine tert-butyl ester is then acylated with chloroacetyl chloride. The chloroacetyl group serves two purposes: it protects the amino group and introduces a reactive electrophilic center (the carbon-chlorine bond) for the subsequent intramolecular cyclization.

-

Intramolecular Cyclization: The Williamson ether synthesis is employed for the ring closure. A base, such as sodium ethoxide, deprotonates the hydroxyl group of the serine backbone, which then acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom to form the morpholinone ring[1].

Step 2: Reduction of (S)-5-Oxo-3-morpholinecarboxylic Acid tert-Butyl Ester

The lactam (amide) functionality in the morpholinone ring is reduced to the corresponding amine to form the morpholine ring.

Reaction Scheme:

Caption: Reduction of the morpholinone to the morpholine ester.

Causality of Experimental Choices:

-

Reducing Agent: A combination of sodium borohydride and a Lewis acid like aluminum trichloride is a powerful reducing system capable of reducing amides to amines. The Lewis acid activates the carbonyl group of the lactam, making it more susceptible to hydride attack from sodium borohydride[1].

Step 3: N-Ethylation via Reductive Amination

The secondary amine of the morpholine ring is ethylated using acetaldehyde in a reductive amination reaction. This is a widely used and efficient method for N-alkylation of amines[2][3][4].

Reaction Scheme:

Caption: N-Ethylation of the morpholine ester via reductive amination.

Causality of Experimental Choices:

-

Reductive Amination: This one-pot reaction involves the formation of an intermediate iminium ion from the reaction of the secondary amine with acetaldehyde, which is then immediately reduced by a mild reducing agent.

-

Reducing Agent Selection: Sodium cyanoborohydride (NaBH3CN) is a preferred reducing agent for reductive aminations because it is selective for the reduction of the iminium ion in the presence of the aldehyde, preventing the reduction of the starting aldehyde to ethanol. The reaction is typically carried out in a protic solvent like methanol under mildly acidic conditions to facilitate iminium ion formation[5][6]. Sodium triacetoxyborohydride is another excellent alternative that is less toxic than sodium cyanoborohydride and is also highly effective for this transformation[7].

Step 4: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the tert-butyl ester protecting group and the formation of the hydrochloride salt.

Reaction Scheme:

Caption: Final deprotection and hydrochloride salt formation.

Causality of Experimental Choices:

-

Acid-Mediated Deprotection: The tert-butyl ester is readily cleaved under acidic conditions. The use of methanolic hydrogen chloride serves the dual purpose of deprotection and protonation of the tertiary amine to form the desired hydrochloride salt in a single step[1]. This method is efficient and results in a product that is often a crystalline solid, facilitating purification by recrystallization[8][9].

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester

-

Esterification of L-Serine: To a suspension of L-serine (1 equivalent) in tert-butyl acetate (5-10 volumes), add a catalytic amount of perchloric acid (e.g., 0.1 equivalents) at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-serine tert-butyl ester.

-

N-Acylation: Dissolve the L-serine tert-butyl ester (1 equivalent) in dichloromethane (DCM, 10 volumes). Cool the solution to 0 °C and add triethylamine (1.2 equivalents) followed by the dropwise addition of a solution of chloroacetyl chloride (1.1 equivalents) in DCM. Allow the reaction to warm to room temperature and stir for 2-4 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-chloroacetyl-L-serine tert-butyl ester.

-

Cyclization: Dissolve the N-chloroacetyl-L-serine tert-butyl ester (1 equivalent) in toluene (10 volumes). Add a solution of sodium ethoxide (1.2 equivalents) in ethanol dropwise at room temperature. Stir the mixture for 4-6 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester.

Protocol 2: Synthesis of (S)-Morpholine-3-carboxylic acid tert-butyl ester

-

Dissolve (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester (1 equivalent) in anhydrous methanol (10 volumes) and cool to 0 °C.

-

Add aluminum trichloride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Add sodium borohydride (2.0 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give (S)-morpholine-3-carboxylic acid tert-butyl ester.

Protocol 3: Synthesis of (S)-4-Ethylmorpholine-3-carboxylic acid tert-butyl ester

-

Dissolve (S)-morpholine-3-carboxylic acid tert-butyl ester (1 equivalent) in methanol (10 volumes).

-

Add acetaldehyde (1.5 equivalents) to the solution.

-

Adjust the pH of the mixture to 6-7 with a few drops of acetic acid.

-

Add sodium cyanoborohydride (1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Concentrate the mixture to remove methanol and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography if necessary.

Protocol 4: Synthesis of (S)-4-Ethylmorpholine-3-carboxylic acid hydrochloride

-

Dissolve (S)-4-ethylmorpholine-3-carboxylic acid tert-butyl ester (1 equivalent) in a solution of hydrogen chloride in methanol (e.g., 3 M, 10 volumes).

-

Stir the solution at room temperature for 4-8 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

-

The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | L-Serine | (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester | tert-Butyl acetate, Chloroacetyl chloride, Sodium ethoxide | 60-70 |

| 2 | (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester | (S)-Morpholine-3-carboxylic acid tert-butyl ester | Sodium borohydride, Aluminum trichloride | 75-85 |

| 3 | (S)-Morpholine-3-carboxylic acid tert-butyl ester | (S)-4-Ethylmorpholine-3-carboxylic acid tert-butyl ester | Acetaldehyde, Sodium cyanoborohydride | 80-90 |

| 4 | (S)-4-Ethylmorpholine-3-carboxylic acid tert-butyl ester | (S)-4-Ethylmorpholine-3-carboxylic acid hydrochloride | Methanolic HCl | >90 |

Conclusion

This in-depth technical guide outlines a robust and well-precedented synthetic route for the preparation of (S)-4-Ethylmorpholine-3-carboxylic acid hydrochloride from L-serine. The presented pathway leverages established chemical transformations, including protection chemistry, intramolecular cyclization, lactam reduction, and reductive amination. By providing a detailed rationale for the choice of reagents and reaction conditions, this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the synthesis of this and related morpholine-based compounds for further investigation.

References

-

How to convert amino acid to its hydrochloride? - ResearchGate. (2016). Available at: [Link]

- US8278478B2 - Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters - Google Patents. (n.d.).

-

A Convenient Synthesis of Amino Acid Methyl Esters - PMC. (n.d.). Available at: [Link]

-

A method for the deprotonation of hydrochloride salts of peptide esters to free amin - CORE. (n.d.). Available at: [Link]

- US2404503A - Preparation of amino acids from their salts - Google Patents. (n.d.).

-

Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid - PubMed. (2007). Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. (2022). Available at: [Link]

-

Redox surrogate methods for sustainable amine N- alkylation - The University of Manchester. (n.d.). Available at: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Available at: [Link]

-

General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. (2019). Available at: [Link]

-

Alkylation of Amines, Part 2: with Aldehydes and Ketones - YouTube. (2020). Available at: [Link]

-

Pathways of serine synthesis and metabolism. (a) The intermediates in... - ResearchGate. (n.d.). Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]

-

An essential role for de novo biosynthesis of L-serine in CNS development. (n.d.). Available at: [Link]

-

Serine Synthesis | Biochemistry - YouTube. (2023). Available at: [Link]

-

Reductive Amination - Common Conditions. (n.d.). Available at: [Link]

-

4-ethylmorpholine-3-carboxylic acid hydrochloride (C7H13NO3) - PubChemLite. (n.d.). Available at: [Link]

- CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents. (n.d.).

Sources

- 1. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 4-Ethylmorpholine-3-carboxylic acid Hydrochloride

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-Ethylmorpholine-3-carboxylic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causal reasoning behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, we present a clear and logical pathway to unambiguously confirm the molecular structure of this compound. This guide is grounded in established scientific principles, with in-text citations and a complete reference list to support the methodologies and mechanistic claims discussed.

Introduction: The Significance of Unambiguous Structural Confirmation

In the realm of pharmaceutical and chemical research, the precise structural characterization of a molecule is a foundational requirement. 4-Ethylmorpholine-3-carboxylic acid hydrochloride, a substituted morpholine derivative, presents a unique combination of a tertiary amine, a carboxylic acid, and a heterocyclic ring system. The morpholine scaffold is a privileged structure in medicinal chemistry, and understanding the precise arrangement of its substituents is critical for predicting its physicochemical properties, biological activity, and potential metabolic fate. The hydrochloride salt form further influences its solubility, stability, and crystalline structure.

This guide will systematically deconstruct the molecule's structure using a suite of modern analytical techniques. Our approach emphasizes not just the "what" but the "why" of each analytical step, providing the user with a deeper understanding of the underlying chemical principles.

Predicted Physicochemical Properties

A preliminary analysis of the target molecule's structure allows for the prediction of its basic physicochemical properties, which can guide the selection of appropriate analytical conditions.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C7H14ClNO3 | - |

| Molecular Weight | 195.64 g/mol | - |

| Monoisotopic Mass | 195.0662 g/mol | [1]() |

| Appearance | White to off-white solid | General knowledge of hydrochloride salts |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | General knowledge of hydrochloride salts |

The Analytical Workflow: A Multi-Pronged Approach

The structural elucidation of 4-Ethylmorpholine-3-carboxylic acid hydrochloride relies on the synergistic interpretation of data from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combination leads to an unambiguous assignment.

Caption: Workflow for structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Mass and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of 4-Ethylmorpholine-3-carboxylic acid hydrochloride in 1 mL of a 50:50 mixture of methanol and water.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a mass-to-charge (m/z) range of 50-500.

-

Data Analysis: Determine the accurate mass of the parent ion and propose structures for the major fragment ions.

Predicted Mass Spectrum and Interpretation

The positive-ion ESI-MS is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the free base (C7H13NO3).

-

Expected [M+H]⁺: The molecular weight of the free base is 159.09 g/mol . Therefore, the protonated molecule should be observed at m/z ≈ 160.0968 .[1]()

Fragmentation Analysis: Collision-induced dissociation (CID) of the parent ion would likely lead to characteristic fragments.

Caption: Predicted major fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid 4-Ethylmorpholine-3-carboxylic acid hydrochloride directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Predicted FTIR Spectrum and Interpretation

The IR spectrum will be dominated by absorptions corresponding to the O-H and N-H stretches (broad due to hydrogen bonding and the hydrochloride salt), C-H stretches, the C=O stretch of the carboxylic acid, and various fingerprint region absorptions.

| Wavenumber (cm⁻¹) | Assignment | Expected Appearance | Rationale |

| 3300-2500 | O-H (carboxylic acid) and N⁺-H stretches | Very broad, strong | Extensive hydrogen bonding in the solid state and the presence of the ammonium hydrochloride.[2]( |

| 2980-2850 | C-H stretches (aliphatic) | Medium to strong, sharp | From the ethyl group and the morpholine ring. |

| ~1730 | C=O stretch (carboxylic acid) | Strong, sharp | Characteristic absorption for a carboxylic acid carbonyl.[2]() |

| ~1600 & ~1400 | N⁺-H bending | Medium | Characteristic of ammonium salts.[3]() |

| 1200-1000 | C-O and C-N stretches | Strong | From the morpholine ring ether linkage and C-N bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.

Experimental Protocol: ¹H, ¹³C, and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to allow for exchange of the acidic protons.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To determine the number of different proton environments and their splitting patterns.

-

¹³C NMR: To determine the number of different carbon environments.

-

DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

-

Predicted ¹H NMR Spectrum and Interpretation (400 MHz, D₂O)

The ¹H NMR spectrum will show signals for the ethyl group protons and the protons of the morpholine ring. The acidic proton of the carboxylic acid and the proton on the nitrogen will likely exchange with D₂O and not be observed.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.3 | Triplet | 3H | -CH₃ (ethyl) | Coupled to the -CH₂- group of the ethyl moiety. |

| ~3.2 | Quartet | 2H | -CH₂- (ethyl) | Coupled to the -CH₃ group of the ethyl moiety. |

| ~3.4-4.2 | Multiplets | 7H | Morpholine ring protons | The protons on the morpholine ring will be in complex, overlapping multiplets due to their diastereotopic nature and coupling to each other.[4]() The proton at C3 will be a distinct multiplet. |

Note on Coupling Constants: The vicinal coupling constants (³J) for the morpholine ring protons are typically in the range of 2-12 Hz, depending on the dihedral angle between the protons (Karplus relationship).[5]()

Predicted ¹³C NMR Spectrum and Interpretation (100 MHz, D₂O)

The ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~10 | Positive | -CH₃ (ethyl) | Typical chemical shift for an aliphatic methyl group. |

| ~50 | Negative | -CH₂- (ethyl) | Aliphatic methylene group attached to nitrogen. |

| ~55 | Negative | C5 or C6 (morpholine) | Methylene carbons of the morpholine ring. |

| ~60 | Negative | C5 or C6 (morpholine) | Methylene carbons of the morpholine ring. |

| ~65 | Positive | C3 (morpholine) | Methine carbon attached to the carboxylic acid group. |

| ~68 | Negative | C2 (morpholine) | Methylene carbon adjacent to the oxygen atom. |

| ~175 | Absent | C=O (carboxylic acid) | Characteristic chemical shift for a carboxylic acid carbonyl. |

2D NMR for Unambiguous Assignments

-

COSY: Will show correlations between the -CH₃ and -CH₂- of the ethyl group, and among the protons of the morpholine ring, helping to trace the spin systems.

-

HSQC: Will definitively link each proton signal to its corresponding carbon signal.

-

HMBC: Will be crucial for confirming the overall structure. Key correlations would be expected from the ethyl protons to the carbons of the morpholine ring adjacent to the nitrogen, and from the C3 proton to the carbonyl carbon.

Caption: Key expected HMBC correlations.

Integration of Data and Final Structural Confirmation

The final step in the elucidation process is the integration of all spectroscopic data to build a cohesive and self-consistent structural assignment.

-

MS Data: Confirms the molecular formula and provides the molecular weight. The fragmentation pattern is consistent with the proposed structure.

-

FTIR Data: Identifies the key functional groups: a carboxylic acid, a secondary amine (as its hydrochloride salt), and an ether linkage within a heterocyclic ring.

-

NMR Data:

-

¹H and ¹³C NMR: Provide the precise number of proton and carbon environments, consistent with the proposed structure.

-

DEPT-135: Confirms the presence of one methyl, four methylene, one methine, and one quaternary (carbonyl) carbon.

-

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity of the atoms, confirming the ethyl group is attached to the nitrogen and the carboxylic acid is at the 3-position of the morpholine ring.

-

The convergence of all these data points provides an unambiguous confirmation of the structure of 4-Ethylmorpholine-3-carboxylic acid hydrochloride.

Conclusion

The structural elucidation of 4-Ethylmorpholine-3-carboxylic acid hydrochloride is a clear demonstration of the power of a multi-technique analytical approach. By systematically applying and interpreting data from mass spectrometry, FTIR, and a suite of NMR experiments, a definitive structural assignment can be made with a high degree of confidence. This guide has outlined not only the expected data but also the underlying principles that govern the interpretation, providing a robust framework for the characterization of this and similar molecules.

References

-

PubChem. N-Ethylmorpholine. National Center for Biotechnology Information. [Link][6]

-

PubChemLite. 4-ethylmorpholine-3-carboxylic acid hydrochloride (C7H13NO3). [Link][1]

-

NIST. N-Ethylmorpholine. National Institute of Standards and Technology. [Link][7][8][9][10]

- Pouchert, C.J. (1981). The Aldrich Library of Infrared Spectra. Aldrich Chemical Company.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.

- Field, L.D., Li, H., & Magill, A.M. (2007).

- Bellamy, L.J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST. Amino acetic acid hydrochloride. National Institute of Standards and Technology. [Link][2]

- Krishnan, R. S., & Krishnan, K. (1964). Influence of the hydrogen bond on the N-H stretching frequencies in amino-acids. Proceedings of the Indian Academy of Sciences - Section A, 60(1), 11-19.

-

Harris, R. K., & Jones, J. (1969). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 711-714.[11]

- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15.

-

Parker, F. S. (1971). Applications of infrared spectroscopy in biochemistry, biology, and medicine. Plenum Press.[12]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link][13]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Amino acetic acid hydrochloride [webbook.nist.gov]

- 3. scielo.br [scielo.br]

- 4. echemi.com [echemi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Ethylmorpholine [webbook.nist.gov]

- 8. N-Ethylmorpholine [webbook.nist.gov]

- 9. N-Ethylmorpholine [webbook.nist.gov]

- 10. N-Ethylmorpholine [webbook.nist.gov]

- 11. Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stability and Degradation of 4-Ethylmorpholine-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 4-Ethylmorpholine-3-carboxylic acid hydrochloride, a heterocyclic compound of interest in pharmaceutical development. In the absence of extensive specific literature for this exact molecule, this document synthesizes established principles of drug stability, known degradation mechanisms of related morpholine derivatives and carboxylic acids, and state-of-the-art analytical strategies. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical frameworks necessary to design and execute robust stability studies, predict and identify potential degradants, and ultimately ensure the quality, safety, and efficacy of drug candidates incorporating this moiety.

Introduction: The Significance of 4-Ethylmorpholine-3-carboxylic acid hydrochloride in Drug Development

Morpholine and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals, valued for their ability to improve physicochemical properties such as solubility and bioavailability. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, imparts a desirable pharmacokinetic profile to many drug candidates. The introduction of an ethyl group at the 4-position and a carboxylic acid at the 3-position, along with its formulation as a hydrochloride salt, creates a molecule with specific stereochemical and ionization properties that are critical to its biological activity and formulation characteristics.

Understanding the stability of 4-Ethylmorpholine-3-carboxylic acid hydrochloride is paramount throughout the drug development lifecycle. A comprehensive stability profile is a regulatory necessity and is fundamental to ensuring that the drug substance and subsequent drug product maintain their critical quality attributes from manufacturing through to patient administration. This guide will delve into the theoretical underpinnings and practical approaches for assessing the stability of this compound.

Predicted Physicochemical Properties and General Stability

While specific experimental data for 4-Ethylmorpholine-3-carboxylic acid hydrochloride is not extensively available in public literature, we can infer its general properties based on its constituent functional groups.

| Property | Predicted Characteristic | Rationale |

| Physical State | Likely a crystalline solid | The hydrochloride salt form generally increases the melting point and crystallinity compared to the free base. |

| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of the hydrochloride salt and the polar morpholine and carboxylic acid groups suggest good aqueous solubility. |

| pKa | The morpholine nitrogen will have a pKa typical of a tertiary amine, and the carboxylic acid will have a pKa in the acidic range. | These values are critical for understanding its behavior in different pH environments and for developing analytical methods. |

| Hygroscopicity | Potential to be hygroscopic. | Amine hydrochloride salts often exhibit hygroscopicity, which can impact stability and handling. |

Potential Degradation Pathways: A Mechanistic Perspective

Forced degradation studies are essential to identify the likely degradation products of a new chemical entity under various stress conditions. These studies help in developing stability-indicating analytical methods and provide insights into the intrinsic stability of the molecule. The recommended stress conditions typically include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.

Hydrolytic Degradation

Hydrolysis involves the reaction of the drug substance with water. For 4-Ethylmorpholine-3-carboxylic acid hydrochloride, the primary sites susceptible to hydrolysis are the ether linkage within the morpholine ring, although this is generally stable, and potentially the carboxylic acid group under certain conditions.

-

Acidic Conditions: Under strong acidic conditions and elevated temperatures, acid-catalyzed cleavage of the ether bond in the morpholine ring could occur, leading to ring-opening. However, morpholine rings are generally considered stable to hydrolysis.

-

Basic Conditions: In strongly basic conditions, while the morpholine ring is expected to be stable, other reactions could be promoted. The carboxylic acid will be deprotonated, which may influence its reactivity.

-

Neutral pH: The compound is expected to be relatively stable at neutral pH.

Oxidative Degradation

Oxidation is a common degradation pathway for many pharmaceuticals and can be initiated by atmospheric oxygen, peroxides, or metal ions. The morpholine moiety is susceptible to oxidation.

-

N-Oxidation: The nitrogen atom in the morpholine ring is a likely site for oxidation, leading to the formation of an N-oxide.

-

Ring Opening: Oxidative cleavage of the C-C bonds within the morpholine ring is a known degradation pathway for morpholine derivatives, which can be promoted by photocatalysis or strong oxidizing agents. This can lead to the formation of various smaller, linear degradation products.

-

Oxidation of the Ethyl Group: The ethyl group could potentially be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidative stress.

Photodegradation

Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions. The susceptibility of a molecule to photodegradation depends on its ability to absorb light in the UV-Vis range. While the core morpholine structure does not have a strong chromophore, impurities or the formulation excipients could act as photosensitizers. Photodegradation of morpholine derivatives can lead to the generation of radical species and subsequent complex degradation pathways, including ring opening.

Thermal Degradation

Thermal degradation occurs when a drug substance is exposed to high temperatures. The stability of amine-containing compounds at elevated temperatures is a known concern. While some studies suggest that morpholine is more resistant to thermal degradation than other amines, the presence of the carboxylic acid and the hydrochloride salt may influence its thermal stability. Potential thermal degradation pathways could include:

-

Decarboxylation: The carboxylic acid group may be susceptible to decarboxylation at high temperatures, leading to the formation of 4-ethylmorpholine.

-

Ring Cleavage: At very high temperatures, cleavage of the morpholine ring could occur.

The following diagram illustrates the potential degradation pathways of 4-Ethylmorpholine-3-carboxylic acid hydrochloride.

Caption: Predicted degradation pathways of 4-Ethylmorpholine-3-carboxylic acid hydrochloride.

Experimental Protocols for Stability Assessment

A robust stability testing program involves a systematic approach to evaluating the molecule under various conditions.

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods are capable of detecting and resolving the degradation products.

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). |

| Base Hydrolysis | Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a specified period. |

| Oxidative Degradation | Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature for a specified period. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80-100°C) for a specified period. |

Stability-Indicating Analytical Method Development

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient and the increase in the levels of degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Workflow for Stability-Indicating HPLC Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Key considerations for HPLC method development:

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer should be controlled to ensure consistent ionization of the analyte and degradants.

-

Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for detection. Mass spectrometry (MS) detection is invaluable for the identification of unknown degradation products.

Characterization of Degradation Products

Once significant degradation products are observed, their structures must be elucidated. This is crucial for understanding the degradation pathways and for assessing the safety of the drug product.

Techniques for Degradant Characterization:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradants and fragmentation patterns that aid in structure elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. Isolation of the degradant is often necessary for NMR analysis.

Conclusion and Future Perspectives

References

- CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google P

-

Metal or metal-free phthalocyanines containing morpholine substituents: synthesis, spectroscopic and photophysicochemical properties - Taylor & Francis. (URL: [Link])

-

Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (URL: [Link])

-

STUDY OF THE PROCESS OF OXIDATION OF MORPHOLINE AND ITS DERIVATIVES FOR OBTAINING POLYMERIZATION INHIBITORS | Request PDF - ResearchGate. (URL: [Link])

-

Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. (URL: [Link])

-

Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide - MDPI. (URL: [Link])

-

Kinetics and Products of the Photocatalytic Degradation of Morpholine (Tetrahydro-2 HD1 ,4=oxazine) in TiO, Aqueous Suspensions - RSC Publishing. (URL: [Link])

-

Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC. (URL: [Link])

-

Thermal Degradation Of Amines For Co 2 Capture - UKnowledge. (URL: [Link])

-

MORPHOLINE |. (URL: [Link])

-

Amine Thermal Degradation - Bryan Research & Engineering, LLC. (URL: [Link])

-

Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives - Impactfactor. (URL: [Link])

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (URL: [Link])

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (URL: [Link])

-

Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI. (URL: [Link])

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])

-

The microbial degradation of morpholine - ResearchGate. (URL: [Link])

-

Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])

-

Thermal degradation of aqueous amines used for carbon dioxide capture. (URL: [Link])

-

Impact of Solvent on the Thermal Stability of Amines - ResearchGate. (URL: [Link])

-

Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed. (URL: [Link])

-

4-ethylmorpholine-3-carboxylic acid hydrochloride (C7H13NO3) - PubChemLite. (URL: [Link])

-

A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions - MDPI. (URL: [Link])

-

COVER PAGE - OECD Existing Chemicals Database. (URL: [Link])

-

Analytical Techniques In Stability Testing - Separation Science. (URL: [Link])

-

Stability indicating study by using different analytical techniques - IJSDR. (URL: [Link])

-

Morpholine Degradation Pathway - Eawag-BBD. (URL: [Link])

- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Methodological & Application

Topic: High-Performance Synthesis with 4-Ethylmorpholine-3-carboxylic Acid Hydrochloride

This guide outlines the technical application of 4-Ethylmorpholine-3-carboxylic acid hydrochloride , a specialized non-proteinogenic amino acid derivative used in medicinal chemistry.

Executive Summary & Chemical Profile

4-Ethylmorpholine-3-carboxylic acid hydrochloride (CAS: 1427378-51-5 / 1427498-28-9 for free acid/salt variants) is a cyclic

In drug discovery, this scaffold is prized for three properties:

-

Conformational Restriction: It locks the peptide backbone or small molecule into a specific spatial arrangement (typically a chair conformation), reducing the entropy penalty of binding to a target.[1]

-

Solubility Enhancement: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to proline or piperidine analogs.[1]

-

Metabolic Stability: The

-ethyl group prevents enzymatic degradation at the nitrogen terminus, making it an ideal N-terminal cap or core scaffold.[1]

Chemical Specifications

| Property | Data | Notes |

| Formula | Hydrochloride salt is the stable storage form.[1] | |

| MW | 195.64 g/mol (Salt) | Free base MW: ~159.18 g/mol .[1] |

| Chirality | Typically used as (S)- or (R)- enantiomer | Risk: Prone to racemization during activation if not handled correctly.[1] |

| pKa (COOH) | ~3.5 - 4.0 | More acidic than aliphatic acids due to the inductive effect of the |

| Solubility | High: Water, Methanol, DMSO.[1] Low: DCM, Hexanes.[1] | Handling: Highly hygroscopic.[1] Store in a desiccator. |

Core Applications & Mechanistic Logic

A. The "N-Capping" Strategy

Because the nitrogen at position 4 is ethylated (tertiary), this compound cannot act as a nucleophile to extend a peptide chain at the N-terminus.[1] It functions exclusively as:

-

An Acyl Donor (C-terminal coupling).[1]

-

An N-Terminal Cap (terminating a peptide chain).[1]

-

A Core Scaffold for small molecule synthesis.[1]

B. Racemization Risk Management

Like all

-

Solution: Use "low-racemization" coupling reagents like T3P (Propylphosphonic anhydride) or HATU with weak bases (e.g., Collidine) rather than TEA.[1]

Experimental Protocols

Protocol A: Salt Break (Free-Basing)

Context: The HCl salt is stable but acidic.[1] For acid-sensitive couplings or reactions requiring precise stoichiometry, convert to the free base (zwitterion) immediately before use.[1]

Reagents:

-

4-Ethylmorpholine-3-carboxylic acid HCl (

equiv)[1] -

Amberlyst A-21 (Free base resin) OR

(Silver Carbonate)[1] -

Solvent: Methanol (MeOH)[1]

Procedure:

-

Dissolution: Dissolve the HCl salt in dry MeOH (

M concentration). -

Neutralization (Resin Method - Preferred): Add Amberlyst A-21 resin (

equiv by capacity) to the solution.[1] -

Agitation: Gently stir or shake for 30 minutes at Room Temperature (RT).

-

Filtration: Filter off the resin.[1] Wash the resin bed with MeOH (

).[1] -

Isolation: Concentrate the filtrate in vacuo at

C.-

Result: The free base is obtained as a viscous oil or amorphous solid.[1] Use immediately.

-

Protocol B: Amide Coupling (Activation of Carboxyl Group)

Context: Coupling 4-Ethylmorpholine-3-carboxylic acid to a primary amine (R-

Reagents:

-

Acid: 4-Ethylmorpholine-3-carboxylic acid HCl (

equiv)[1] -

Amine: Target amine (

equiv) -

Coupling Agent: HATU (

equiv) OR T3P (50% in EtOAc, -

Base: DIPEA (

equiv if using HCl salt; -

Solvent: DMF or DMF/DCM (1:1)

Step-by-Step:

-

Pre-Activation:

-

Coupling:

-

Monitoring:

-

Monitor by LC-MS.[1] Look for the product mass

.

-

-

Workup (Aqueous):

Protocol C: Esterification (Methyl Ester Formation)

Context: Creating an intermediate for further modification.[1]

Reagents:

Procedure:

-

Chill Methanol (

M relative to substrate) to -

Dropwise add

( -

Add the amino acid HCl salt in one portion.

-

Reflux for 2–4 hours.

-

Concentrate in vacuo. The product is the Methyl Ester Hydrochloride.[1]

Visualization: Coupling Workflow

The following diagram illustrates the decision logic and workflow for coupling this sterically demanding amino acid.

Caption: Decision tree for amide coupling, prioritizing stereochemical integrity.

Troubleshooting & Expert Tips

| Issue | Cause | Solution |

| Low Yield | Steric hindrance of the | Switch to a smaller activating group (e.g., mixed anhydride with isobutyl chloroformate) or increase temperature carefully.[1] |

| Racemization | Base-mediated enolization of the activated ester. | Use Collidine or 2,6-Lutidine instead of DIPEA/TEA.[1] These bases are non-nucleophilic and sterically hindered, reducing proton abstraction at the |

| Hygroscopicity | The HCl salt absorbs water, leading to hydrolysis of coupling reagents (HATU).[1] | Dry the salt in a vacuum oven over |

| Purification | Product streaks on silica gel due to the basic morpholine nitrogen.[1] | Add 1% Triethylamine or 10% NH4OH to your DCM/MeOH eluent to sharpen peaks.[1] |

References

-

Chem-Impex International. Morpholine-3-carboxylic acid derivatives: Product Specifications and Applications. Retrieved from .[1]

-

Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1] (Definitive guide on N-alkyl amino acid coupling and racemization mechanisms).

-

Dunetz, J. R., et al. (2016).[1] "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Coupling Agent."[1] Organic Process Research & Development. (Source for T3P protocol).

-

BLD Pharm. Product Analysis: 4-Ethylmorpholine-3-carboxylic acid hydrochloride (CAS 1427378-51-5).[1][2][3][4] Retrieved from .[1]

-

Sagan, S., et al. (2004).[1] "N-Alkylated amino acids in peptide synthesis: Challenges and solutions." Current Medicinal Chemistry. (Mechanistic insights into steric hindrance).

Sources

- 1. PubChemLite - 4-ethylmorpholine-3-carboxylic acid hydrochloride (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. 1187929-04-9|(S)-Morpholine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. 106825-81-4|(R)-3-Morpholinecarboxylic Acid|BLD Pharm [bldpharm.com]

- 4. 1315051-74-1|(S)-4-Methylmorpholine-3-carboxylic acid|BLD Pharm [bldpharm.com]

Application Notes and Protocols for Amide Coupling Reactions with 4-Ethylmorpholine-3-carboxylic acid hydrochloride

Introduction: The Strategic Importance of Morpholine Scaffolds

In contemporary drug discovery and medicinal chemistry, the morpholine moiety is a privileged scaffold, prized for its ability to improve the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability. Morpholine-3-carboxylic acid derivatives, in particular, serve as versatile chiral building blocks for synthesizing complex molecules with significant therapeutic potential.[1] This guide provides a detailed technical overview and actionable protocols for the successful amide coupling of 4-Ethylmorpholine-3-carboxylic acid hydrochloride, a secondary amine-derived carboxylic acid, with primary and secondary amines.

The primary challenge in coupling this substrate lies in two key areas: the inherent steric hindrance around the carboxylic acid at the C3 position and the fact that the starting material is provided as a hydrochloride salt. These factors necessitate careful selection of coupling reagents and stoichiometric control of the base to ensure efficient and high-yield amide bond formation while minimizing side reactions. This document will explore the mechanistic rationale behind reagent selection, provide step-by-step protocols for two robust coupling methods, and offer guidance on reaction optimization and product purification.

PART 1: Critical Parameters in Coupling Reactions

The success of an amide coupling reaction is a multifactorial equation. For a substrate like 4-Ethylmorpholine-3-carboxylic acid hydrochloride, understanding the role of each component is paramount.

The Carboxylic Acid: A Secondary Amine Derivative

4-Ethylmorpholine-3-carboxylic acid is a cyclic secondary amino acid derivative. The ethyl group on the nitrogen and the cyclic nature of the scaffold can present moderate steric hindrance. This makes the choice of an appropriate activating agent crucial. Highly efficient coupling reagents are required to overcome this hindrance and facilitate rapid acylation of the amine partner.[2]

Furthermore, the starting material is a hydrochloride salt . This means the morpholine nitrogen is protonated. Therefore, a sufficient quantity of base must be added to the reaction mixture not only to facilitate the coupling mechanism but first to neutralize the HCl salt and liberate the free carboxylate for activation.

Choosing the Right Coupling Reagent

A plethora of coupling reagents are available, but they can be broadly categorized into carbodiimides and onium (aminium/uronium or phosphonium) salts.[3][4]

-

Carbodiimides (e.g., EDC, DCC, DIC): These are classic activating agents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is particularly useful due to the water-solubility of its urea byproduct, which simplifies purification through aqueous workup.[5][6] However, carbodiimide-mediated couplings can be susceptible to racemization and may require additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to improve efficiency and suppress side reactions.[6][7] The EDC/HOBt system forms a more reactive HOBt-ester intermediate, which then reacts with the amine.[8]

-

Onium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally considered more powerful and faster than carbodiimides, making them ideal for sterically hindered substrates.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt that generates a highly reactive OAt-active ester.[10][11] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the reaction, making HATU exceptionally efficient for challenging couplings.[11][12]

The Essential Role of the Base

A non-nucleophilic organic base is critical for multiple reasons:

-

Neutralization: As mentioned, the first equivalent of base is consumed to neutralize the hydrochloride salt of the starting material.

-

Carboxylate Formation: The base deprotonates the carboxylic acid, forming the carboxylate anion required to initiate the attack on the coupling reagent.[13]

-

Amine Neutralization: If the amine coupling partner is also supplied as a salt (e.g., hydrochloride), the base neutralizes it to provide the free, nucleophilic amine.

-

Driving Equilibrium: The base scavenges the acid generated during the reaction, driving the equilibrium towards product formation.

Commonly used bases include N,N-Diisopropylethylamine (DIPEA or Hünig's base) and Triethylamine (TEA).[12][14] DIPEA is often preferred due to its greater steric bulk, which renders it less nucleophilic and reduces the likelihood of unwanted side reactions.

Solvent Selection

The choice of solvent is dictated by the solubility of the reactants and reagents. Polar aprotic solvents are almost universally used for amide coupling reactions.[4]

-

N,N-Dimethylformamide (DMF): An excellent solvent with a high dielectric constant, capable of dissolving most starting materials, reagents, and intermediates.

-

Dichloromethane (DCM): A less polar option that is also widely used. It is particularly useful when the product is less polar, as it simplifies workup.[15]

-

Acetonitrile (ACN): Another effective polar aprotic solvent.

PART 2: Experimental Protocols and Methodologies

The following protocols are designed for a standard 0.5 mmol scale reaction. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for sterically hindered amines or when rapid reaction times are desired.

Workflow Diagram: HATU Coupling

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Ethylmorpholine-3-carboxylic acid hydrochloride (0.5 mmol, 1.0 eq).

-

Dissolution: Add anhydrous DMF (5 mL) to the flask and stir to dissolve the starting material.

-

Neutralization & Activation: Add DIPEA (2.5 eq, 1.25 mmol) to the solution and stir for 5-10 minutes at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). This ensures complete neutralization of the hydrochloride salt.

-

Addition of Reagents: To the stirred solution, add HATU (1.1 eq, 0.55 mmol) followed by the desired amine (1.05 eq, 0.525 mmol).[16]

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-3 hours.[16]

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with a 5% aqueous LiCl solution (3 x 15 mL) to remove DMF. Subsequently, wash with saturated aqueous NaHCO₃ (2 x 15 mL) and finally with brine (1 x 15 mL).[17]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[3][18]

Protocol 2: Economical Coupling using EDC/HOBt

This method is a cost-effective alternative suitable for a wide range of amines.

Workflow Diagram: EDC/HOBt Coupling

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, combine 4-Ethylmorpholine-3-carboxylic acid hydrochloride (0.5 mmol, 1.0 eq), the desired amine (1.0 eq, 0.5 mmol), and HOBt (0.1 eq, 0.05 mmol) in DCM (10 mL).[5]

-

Base Addition: Add DIPEA or TEA (2.2 eq, 1.1 mmol) to the mixture.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

EDC Addition: Add EDC hydrochloride (1.2 eq, 0.6 mmol) to the mixture in several portions over 10 minutes.[5]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor for completion by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with DCM (10 mL). Wash the organic layer successively with water (2 x 15 mL), 1N HCl (1 x 10 mL, if excess amine is present), saturated aqueous NaHCO₃ (2 x 15 mL, to remove HOBt and excess acid), and brine (1 x 15 mL).[5][17]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

PART 3: Data Presentation and Mechanistic Insights

Comparative Data for Reagent Selection

The choice between HATU and EDC/HOBt often involves a trade-off between speed, efficiency, and cost. The following table provides a general comparison to guide selection.

| Parameter | HATU Coupling | EDC/HOBt Coupling |

| Relative Cost | High | Low to Moderate |

| Reaction Time | Fast (1-3 hours) | Moderate to Slow (4-16 hours) |

| Efficiency | Very High, especially for hindered substrates[10] | Good, but can be sluggish with difficult couplings[8] |

| Byproduct Removal | Aqueous wash (LiCl solution recommended for DMF) | Aqueous wash (water-soluble urea)[5] |

| Side Reactions | Low potential for racemization[10] | Higher potential for racemization without additives[6] |

| Recommended For | Difficult couplings, rapid synthesis, peptide synthesis | Routine amide synthesis, large-scale reactions |

Mechanistic Diagrams

Understanding the reaction mechanism is key to troubleshooting and optimization.

Mechanism: HATU Activation and Coupling

Caption: Simplified mechanism of HATU-mediated amide coupling.[11][12]

The carboxylate anion, formed by deprotonation with a base, attacks HATU to generate an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly attacked by the OAt anion to form the highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine to yield the final amide product.[11][13]

Conclusion

The successful coupling of 4-Ethylmorpholine-3-carboxylic acid hydrochloride is readily achievable with careful consideration of the substrate's unique characteristics. The presence of the hydrochloride salt necessitates the use of at least two equivalents of a non-nucleophilic base, with 2.5-3.0 equivalents being a safe excess. For efficient and rapid coupling, particularly with challenging amine partners, the HATU-based protocol is superior. For more routine transformations where cost is a consideration, the classic EDC/HOBt system provides a reliable alternative. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this valuable morpholine building block into their synthetic programs.

References

-

wenxuecity.com. (2023). HATU coupling. [Link]

-

Organic Chemistry - YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Wikipedia. HATU. [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]

- Google Patents.

-

Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Current Chemistry Letters. (2022).

- Luxembourg Bio Technologies. (2003).

-

Synple Chem. Application Note – Amide coupling 96-well plate kit. [Link]

- Accounts of Chemical Research. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

-

Fisher Scientific. Amide Synthesis. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

- The Royal Society of Chemistry. (2014).

-

Organic Syntheses Procedure. Esterification of Carboxylic Acids with. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. people.uniurb.it [people.uniurb.it]

- 3. growingscience.com [growingscience.com]

- 4. synplechem.com [synplechem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. bachem.com [bachem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 11. HATU coupling | www.wenxuecity.com [wenxuecity.com]

- 12. HATU - Wikipedia [en.wikipedia.org]

- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. peptide.com [peptide.com]

- 16. Lab Reporter [fishersci.co.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. biotage.com [biotage.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Ethylmorpholine-3-carboxylic acid hydrochloride

[1]

Technical Overview & Chemical Behavior

4-Ethylmorpholine-3-carboxylic acid hydrochloride is a non-proteinogenic amino acid derivative.[1] Understanding its physicochemical properties is critical for successful purification.

-

Structure: It consists of a morpholine ring with an ethyl group at the nitrogen (N-4) and a carboxylic acid at position 3.[1]

-

Ionic State: As the hydrochloride salt (HCl), the nitrogen is protonated (

), rendering the molecule highly polar and water-soluble.[1] -

Solubility Profile:

-

High Solubility: Water, Methanol, hot Ethanol.

-

Low/No Solubility: Diethyl ether, Hexanes, Ethyl Acetate, Dichloromethane (DCM).[1]

-

-

Common Impurities: Inorganic salts (NaCl/KCl), unreacted Morpholine-3-carboxylic acid, and quaternary ammonium byproducts (over-alkylation).[1]

Troubleshooting Guide (FAQ)

Q1: My product remains a viscous, hygroscopic oil and will not crystallize. How do I obtain a solid?

Diagnosis: This is a common issue with N-alkylated amino acid hydrochlorides. They are prone to "oiling out" due to trace water retention or solvent entrapment.[1] The presence of excess HCl can also prevent crystal lattice formation.

Corrective Action:

-

Azeotropic Drying: Dissolve the oil in absolute ethanol or toluene and rotary evaporate to dryness. Repeat 2-3 times to remove trace water.[1]

-

Trituration: Add dry diethyl ether or acetone (antisolvents) to the oil.[1] Scratch the flask walls with a glass rod vigorously to induce nucleation.[1]

-

Lyophilization: If the oil persists, dissolve in minimal water and freeze-dry (lyophilize).[1] The resulting amorphous powder is often easier to recrystallize than the initial oil.[1]

Q2: I have high ash content (inorganic salts) in my crude material. How do I desalt it?

Diagnosis: Synthesis via alkylation often generates stoichiometric amounts of inorganic salts (e.g., NaCl) which co-precipitate with the highly polar product.

Corrective Action:

-

Method A (Solubility Difference): The product is soluble in dry ethanol/methanol, while NaCl/KCl are largely insoluble.

-

Step: Suspend the crude solid in dry ethanol. Sonicate for 20 minutes. Filter off the white inorganic solid.[1] Evaporate the filtrate.

-

-

Method B (Ion Exchange - Best for Purity): Use a cation exchange resin (e.g., Dowex 50W).[1]

Q3: The product has a persistent yellow/brown color. How do I remove it?

Diagnosis: Oxidation of the morpholine ring or trace iodine residues (if ethyl iodide was used) can cause discoloration.

Corrective Action:

-

Dissolve the crude material in water or methanol.[1]

-

Add Activated Charcoal (5-10% w/w).

-

Heat to 50°C for 30 minutes with stirring.

-

Filter through a Celite pad (diatomaceous earth) to remove the charcoal.[1]

Q4: Can I use Silica Gel Chromatography for purification?

Diagnosis: Generally, No . The hydrochloride salt is too polar and will streak or bind irreversibly to normal-phase silica.[1]

Alternative:

-

Reverse Phase (C18): Use water/acetonitrile gradients with 0.1% TFA or HCl as a modifier.

-

HILIC (Hydrophilic Interaction Liquid Chromatography): Better suited for highly polar, ionic species.

Experimental Protocols

Protocol A: Recrystallization via Solvent/Antisolvent System

Use this protocol for final polishing of material >85% purity.

| Parameter | Specification |

| Primary Solvent | Absolute Ethanol (or Methanol for very stubborn cases) |

| Antisolvent | Diethyl Ether or Acetone |

| Temperature | Boiling (Dissolution) |

Step-by-Step:

-

Place 1.0 g of crude 4-Ethylmorpholine-3-carboxylic acid HCl in a flask.

-

Add boiling Absolute Ethanol dropwise with stirring until the solid just dissolves. Do not add excess solvent.[1]

-

Optional: If insoluble particles remain (salts), filter hot through a syringe filter.[1]

-

Remove from heat.[1] Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.[1]

-

Add 1-2 drops of Ethanol to clear the solution again.[1]

-

Seal the flask and let it cool to room temperature slowly, then place in a freezer (-20°C) overnight.

-

Filter the white crystals under nitrogen (to prevent moisture absorption).[1] Wash with cold Ether.[1]

Protocol B: Desalting via Ion Exchange (Dowex 50W)

Use this protocol if the crude contains >10% inorganic salts.

-

Resin Prep: Wash Dowex 50W (H+ form) with deionized water until eluent is neutral.[1]

-

Loading: Dissolve crude mixture in water and load onto the column.

-

Washing: Flush with 3-5 column volumes of water.

-

Result: Inorganic anions (

,

-

-

Elution: Elute with 1M Aqueous Ammonia (

). Monitor fractions via TLC (ninhydrin stain) or pH.[1] -

Isolation: Pool fractions containing the product. Evaporate ammonia/water.[1]

-

Conversion: The residue is the free zwitterion. Dissolve in minimal water, add 1.05 eq of HCl (aq), and lyophilize to regenerate the Hydrochloride salt.

-

Visualization: Purification Decision Tree

The following logic flow helps you decide the correct purification route based on your crude material's state.

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material properties.[1]

Synthesis Context & Impurity Origins

Understanding how the molecule is made helps in identifying impurities.

Figure 2: Synthesis pathways illustrating the origin of common impurities (A, B, and C) requiring removal.

References

-

PubChem. (n.d.).[1] 4-ethylmorpholine-3-carboxylic acid hydrochloride (Compound Summary).[1][3] National Library of Medicine. Retrieved February 23, 2026, from [Link]

-

Sladojevich, F., Trabocchi, A., & Guarna, A. (2007).[4] Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid.[1][4] Journal of Organic Chemistry, 72(11), 4254-4257.[1][4] [Link]

-

Ortiz, K. G., et al. (2024).[5] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[6] Journal of the American Chemical Society, 146, 29847-29856.[6] [Link]

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amino acid hydrochloride recrystallization techniques).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis routes of 4-Methylmorpholine-3-carboxylic acid [benchchem.com]

- 3. PubChemLite - 4-ethylmorpholine-3-carboxylic acid hydrochloride (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 6. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]

Technical Support Center: 4-Ethylmorpholine-3-carboxylic acid hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 4-Ethylmorpholine-3-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, we will explore the synthesis through a series of troubleshooting guides and frequently asked questions.

Synthesis Overview & Core Chemistry

The synthesis of 4-Ethylmorpholine-3-carboxylic acid hydrochloride typically involves the N-alkylation of the parent morpholine-3-carboxylic acid. The two most common and effective strategies for this transformation are Reductive Amination and Direct Alkylation . The final step involves the formation of the hydrochloride salt to improve stability and handling.

Primary Synthetic Route: Reductive Amination

Reductive amination is often the preferred method due to its high selectivity and milder reaction conditions, which helps to minimize the formation of over-alkylated byproducts. The process involves the reaction of morpholine-3-carboxylic acid with acetaldehyde in the presence of a reducing agent.

Caption: General workflow for the synthesis via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of reductive amination over direct alkylation for this synthesis?

A1: Reductive amination offers superior control and selectivity. Direct alkylation, using reagents like ethyl iodide or diethyl sulfate, can lead to the formation of quaternary ammonium salts (over-alkylation), which are difficult to remove and reduce the overall yield of the desired mono-ethylated product.[1] Reductive amination protocols, particularly with mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), are highly selective for the intermediate iminium ion, thus preventing this side reaction.[2]

Q2: Why is the final product isolated as a hydrochloride salt?

A2: The hydrochloride salt form offers several advantages over the free base. It is typically a stable, crystalline solid, which simplifies isolation, purification, and handling compared to the free base, which may be an oil or a hygroscopic solid.[3] Furthermore, the salt form often enhances solubility in aqueous media, which can be beneficial for downstream applications.

Q3: What is a realistic target yield for this synthesis?

A3: With an optimized protocol, yields for the reductive amination step can range from 75% to over 90%.[4] The subsequent salt formation is typically quantitative. Overall yields below 70% often indicate underlying issues with reagent quality, reaction conditions, or purification techniques that need to be addressed.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, providing potential causes and actionable solutions.

Problem Area 1: Low or Stalled Reaction Conversion

Q: My reaction has stalled, with TLC/LC-MS analysis showing a high proportion of unreacted morpholine-3-carboxylic acid. What are the likely causes?

A: This is a common issue that typically points to one of three areas: the reducing agent, the pH of the reaction, or the quality of the aldehyde.

-

Cause 1: Inactive Reducing Agent.

-

Explanation: Borohydride-based reducing agents, especially milder ones like NaBH(OAc)₃ and NaBH₃CN, are sensitive to moisture. Improper storage or using an old batch can lead to significant deactivation.

-

Solution: Always use a fresh bottle of the reducing agent or one that has been stored in a desiccator. If in doubt, purchase a new batch. Avoid scooping the reagent from the bottle in a humid environment.

-

-

Cause 2: Suboptimal pH.

-

Explanation: The initial formation of the iminium ion is a pH-dependent equilibrium. The reaction is typically most efficient in a mildly acidic environment (pH 4-6). If the medium is too acidic, the starting amine will be fully protonated and non-nucleophilic. If it is too basic, the carbonyl group of the aldehyde will not be sufficiently activated.

-

Solution: If your reaction mixture does not contain an acid (like the acetic acid in NaBH(OAc)₃), consider adding a catalytic amount of acetic acid to buffer the system into the optimal pH range.

-

-

Cause 3: Poor Quality or Polymerized Acetaldehyde.

-

Explanation: Acetaldehyde has a low boiling point (20.2 °C) and can readily polymerize into paraldehyde or metaldehyde upon standing. These polymers are far less reactive.

-

Solution: Use acetaldehyde from a freshly opened bottle. For best results, consider distilling the acetaldehyde immediately before use.

-

Problem Area 2: Formation of Impurities & Side Products

Q: My crude product analysis shows multiple spots/peaks, indicating significant impurity formation. How can I improve the reaction's selectivity?

A: Impurity profiles often point towards issues with stoichiometry or reaction control.

-

Cause 1: Over-alkylation (Observed with Direct Alkylation).

-